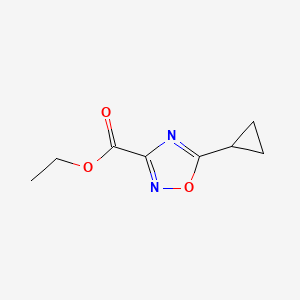![molecular formula C12H16N2O2 B1392411 2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid CAS No. 1220027-66-6](/img/structure/B1392411.png)
2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid
Overview
Description
“2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid” is a chemical compound with the molecular formula C12H16N2O2 . It is a complex organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Pyrolysis Analysis
- A study applied Pyrolysis/GC/MS to examine primary and secondary pyrolysis products of related compounds. This research contributes to understanding the thermal decomposition and potential applications of similar acetic acid derivatives in analytical chemistry (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).
Photophysical Properties
- Cyclopalladated complexes of related compounds have been studied for their photophysical properties, highlighting potential applications in materials science and photonics (Mancilha et al., 2011).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
- Research on the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues suggests potential neurological or biochemical applications (Petz et al., 2019).
Quantum Chemical Investigation
- DFT and quantum-chemical calculations have been conducted on similar compounds, providing insights into their molecular properties, which could inform applications in molecular design and materials science (Bouklah et al., 2012).
Biological Activities
- A series of 2-aryl(pyrrolidin-4-yl)acetic acids, structurally related, were synthesized and evaluated for biological activities as agonists of S1P receptors. This highlights potential biomedical and pharmacological applications (Yan et al., 2006).
Corrosion Inhibition
- Investigations on the use of [(2-pyridin-4-ylethyl)thio]acetic acid for corrosion inhibition of steel in acidic environments imply applications in industrial maintenance and materials protection (Bouklah et al., 2005).
Catalytic Applications
- Research has been conducted on the use of acetic acid functionalized pyridinium salts as catalysts for the synthesis of complex molecules, suggesting applications in green chemistry and catalysis (Moosavi‐Zare et al., 2016).
Ammoxidation and Aerobic Oxidation Catalyst
- A study on Cu(II) complexes with related compounds as catalysts for ammoxidation of alcohols and aerobic oxidation in water suggests applications in industrial chemistry and green synthesis processes (Xie et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid remain to be elucidated. The compound contains both a pyridine ring and a pyrrolidine ring, which suggests possible interactions with receptors or enzymes involved in neurotransmission, inflammation, or metabolism .
properties
IUPAC Name |
2-[1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)7-11-3-6-14(9-11)8-10-1-4-13-5-2-10/h1-2,4-5,11H,3,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUSRVOBMHSRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(Chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392341.png)
![3-Phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392343.png)
![4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392344.png)


